REACTION_CXSMILES
|
[CH3:1][CH2:2][C@@:3]1([OH:59])[CH2:21][N:19]2[CH2:20][C@H:5]([CH2:6][C@:7]([C:55]([O:57][CH3:58])=[O:56])([C:22]3[CH:23]=[C:24]4[C@:32]56[C@@H:36]7[C@:37]([CH2:52][CH3:53])([C@@H:41]([O:48][C:49]([CH3:51])=[O:50])[C@:42]([OH:47])([C:43]([O:45][CH3:46])=[O:44])[C@@H:31]5[N:30]([CH3:54])[C:25]4=[CH:26][C:27]=3[O:28][CH3:29])[CH:38]=[CH:39][CH2:40][N:35]7[CH2:34][CH2:33]6)[C:8]3[NH:16][C:15]4[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=4[C:9]=3[CH2:17][CH2:18]2)[CH2:4]1.OS(O)(=O)=O.[Br:65]N1C(=O)CCC1=O.[F:73][C:74]([F:79])([F:78])[C:75]([OH:77])=[O:76]>>[CH3:1][CH2:2][C@@:3]1([OH:59])[CH2:21][N:19]2[CH2:20][C@@H:5]([CH2:6][C@:7]([C:55]([O:57][CH3:58])=[O:56])([C:22]3[CH:23]=[C:24]4[C@:32]56[C@@H:36]7[C@:37]([CH2:52][CH3:53])([C@@H:41]([O:48][C:49]([CH3:51])=[O:50])[C@:42]([OH:47])([C:43]([O:45][CH3:46])=[O:44])[C@@H:31]5[N:30]([CH3:54])[C:25]4=[CH:26][C:27]=3[O:28][CH3:29])[CH:38]=[CH:39][CH2:40][N:35]7[CH2:34][CH2:33]6)[C:8]3[NH:16][C:15]4[C:14]([Br:65])=[CH:13][CH:12]=[CH:11][C:10]=4[C:9]=3[CH2:17][CH2:18]2)[CH2:4]1.[F:73][C:74]([F:79])([F:78])[C:75]([O-:77])=[O:76] |f:0.1|
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC[C@@]1(C[C@H]2C[C@@](C3=C(C=4C=CC=CC4N3)CCN(C2)C1)(C=5C=C6C(=CC5OC)N([C@@H]7[C@]68CCN9[C@H]8[C@@](C=CC9)([C@H]([C@@]7(C(=O)OC)O)OC(=O)C)CC)C)C(=O)OC)O.OS(=O)(=O)O
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Name
|
|
Quantity
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50 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
103 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
25 mL
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Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
dibromides
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Quantity
|
0.33 g
|
Type
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reactant
|
Smiles
|
|
Type
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CUSTOM
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Details
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After stirring for 18 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
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ADDITION
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Details
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diluted with dichloromethane
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Type
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ADDITION
|
Details
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poured into ice water
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Type
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WASH
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Details
|
The aqueous layer was washed 3× with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with dichloromethane (3×)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (silica (deactivated by eluting with 10% triethylamine in hexane), EtOAc)
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
Purification by reversed phase chromatography (C18, acetonitrile/water, 0.05% trifluoroacetic acid)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC[C@@]1(C[C@@H]2C[C@@](C3=C(C=4C=CC=C(C4N3)Br)CCN(C2)C1)(C=5C=C6C(=CC5OC)N([C@@H]7[C@]68CCN9[C@H]8[C@@](C=CC9)([C@H]([C@@]7(C(=O)OC)O)OC(=O)C)CC)C)C(=O)OC)O
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)[O-])(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |